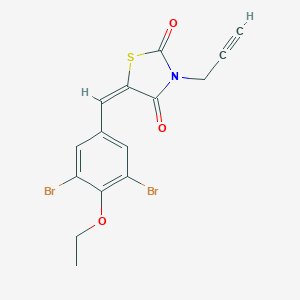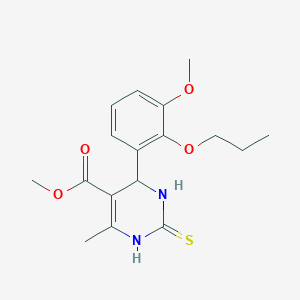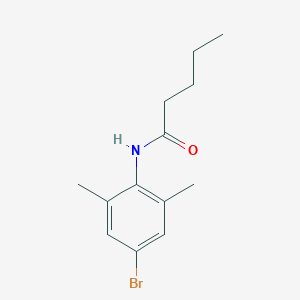![molecular formula C14H19N5O2S B313351 N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B313351.png)
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a methoxyphenyl group, and a tetrazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with 4-methoxybenzyl chloride to form N-tert-butyl-4-methoxybenzylamine. This intermediate is then reacted with thiourea and sodium nitrite to introduce the tetrazole ring, resulting in the formation of the target compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved tetrazole derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thioimidazole: Shares the tert-butyl and sulfur-containing groups but differs in the heterocyclic ring structure.
N-(tert-butyl)-2-(4-methoxyphenyl)acetamide: Similar in having the tert-butyl and methoxyphenyl groups but lacks the tetrazole ring.
Uniqueness
N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C14H19N5O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H19N5O2S/c1-14(2,3)15-12(20)9-22-13-16-17-18-19(13)10-5-7-11(21-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,20) |
InChI Key |
CPANCVSEJZQOBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,4-Dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B313268.png)
![ethyl [(5E)-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313269.png)
![ethyl [(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313270.png)



![2-{4-[(E)-{2-[(5-bromo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B313276.png)
![N-(2-methyl-1-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}propyl)-2-thien-2-ylacetamide](/img/structure/B313279.png)
![2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B313280.png)
![N-{1-[(2-{4-[(4-cyanobenzyl)oxy]-3,5-diiodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(2-thienyl)acetamide](/img/structure/B313281.png)
![4-[3-(2-{2,4-bisnitrophenyl}carbohydrazonoyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B313286.png)
![N-[1-({2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313288.png)
![N-[1-({2-[4-(benzyloxy)-3-nitrobenzylidene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313289.png)
![N-{1-[(2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B313290.png)
